molecular formula C13H17ClO2 B8081215 4-(4-Chloro-3-ethylphenyl)oxan-4-ol

4-(4-Chloro-3-ethylphenyl)oxan-4-ol

Cat. No.: B8081215
M. Wt: 240.72 g/mol
InChI Key: HZVORIZYXUOAJF-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-ethylphenyl)oxan-4-ol is a halogenated oxane derivative characterized by a hydroxyl group (-OH) and a 4-chloro-3-ethylphenyl substituent attached to the oxane ring.

Properties

IUPAC Name

4-(4-chloro-3-ethylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-2-10-9-11(3-4-12(10)14)13(15)5-7-16-8-6-13/h3-4,9,15H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVORIZYXUOAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C2(CCOCC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)C2(CCOCC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” involves specific chemical reactions under controlled conditions. The synthetic routes typically include:

    Sol-gel method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. This method is often used for the preparation of various catalysts and involves hydrolysis and polycondensation reactions.

    Hydrothermal method: This method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is commonly used for the synthesis of nanomaterials.

    Microwave method: This method uses microwave radiation to heat the reactants, leading to faster reaction rates and higher yields.

Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The choice of method depends on the desired purity, yield, and application of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may yield different reduced forms of the compound.

Scientific Research Applications

Compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological assays and studies to understand its effects on biological systems.

    Medicine: It may have potential therapeutic applications, although specific uses would depend on further research and clinical trials.

    Industry: The compound can be used in the production of materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism by which compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact mechanism would depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • CAS RN : 49579-59-1
  • Purity : 98% (historical data from discontinued batches)
  • Molecular Formula : C₁₃H₁₇ClO₂
  • Structure : Combines an oxane (tetrahydropyran) backbone with a substituted phenyl group.

Comparison with Structurally Similar Compounds

4-(3-Chlorophenyl)oxan-4-amine hydrochloride

Structural Similarities :

  • Shares the oxane core and a chlorinated phenyl substituent.
  • Key Difference : The hydroxyl group (-OH) in 4-(4-Chloro-3-ethylphenyl)oxan-4-ol is replaced by an amine (-NH₂) group, which is further protonated as a hydrochloride salt .
Property This compound 4-(3-Chlorophenyl)oxan-4-amine hydrochloride
Functional Group -OH -NH₂·HCl
Substituent Position 4-Chloro-3-ethylphenyl 3-Chlorophenyl
Solubility Likely polar due to -OH Enhanced water solubility from HCl salt
Synthetic Utility Limited (discontinued) Broader pharmaceutical applications

Research Findings :

  • The hydrochloride salt derivative exhibits improved stability and bioavailability compared to hydroxylated analogs, making it more suitable for drug development .

4-(4-Chlorophenyl)-4-Hydroxy Piperidine

Structural Similarities :

  • Contains a hydroxyl group and a chlorinated phenyl substituent.
  • Key Difference : The oxane ring is replaced by a piperidine (six-membered amine ring) structure .
Property This compound 4-(4-Chlorophenyl)-4-Hydroxy Piperidine
Ring Type Oxane (oxygen-containing) Piperidine (nitrogen-containing)
Substituent 4-Chloro-3-ethylphenyl 4-Chlorophenyl
Applications Discontinued intermediates Antipsychotic drug intermediates

Research Findings :

  • Piperidine derivatives are more commonly utilized in central nervous system (CNS) drug synthesis due to their ability to cross the blood-brain barrier .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

Structural Similarities :

  • Both compounds feature an oxane ring with hydroxyl groups.
  • Key Difference : The substituent in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol is a hydroxymethyl (-CH₂OH) group rather than a chlorinated phenyl group .
Property This compound (3R,4R)-4-(Hydroxymethyl)oxan-3-ol
Substituent 4-Chloro-3-ethylphenyl Hydroxymethyl
Chirality Not specified R,R configuration
Applications Limited due to discontinuation Versatile in polymer chemistry

Research Findings :

  • The hydroxymethyl derivative is a versatile chiral building block in asymmetric synthesis, unlike the discontinued phenyl-substituted oxanol .

4-Chloro-3-ethylphenyl Trifluoromethanesulfonate

Structural Similarities :

  • Shares the 4-chloro-3-ethylphenyl substituent.
  • Key Difference : The oxane ring is absent; instead, the phenyl group is functionalized with a triflate (-OSO₂CF₃) group .
Property This compound 4-Chloro-3-ethylphenyl Trifluoromethanesulfonate
Core Structure Oxane Benzene with triflate
Reactivity Moderate (hydroxyl group) High (excellent leaving group for coupling)
Price (2022) Discontinued ¥29,000/5g (historical data)

Research Findings :

  • Triflates are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas oxan-4-ol derivatives lack this versatility .

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